molecular formula C17H17BrN2O4 B14766198 Thalidomide-C4-Br

Thalidomide-C4-Br

Cat. No.: B14766198
M. Wt: 393.2 g/mol
InChI Key: ZMIZLENEVODRJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-C4-Br involves several steps, starting from the basic thalidomide structure. The process typically includes bromination at the C4 position of the thalidomide molecule. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-C4-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Thalidomide-C4-Br has a wide range of scientific research applications:

Mechanism of Action

Thalidomide-C4-Br exerts its effects primarily through binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). This binding leads to the recruitment and subsequent degradation of specific target proteins, thereby modulating various cellular pathways . The compound also exhibits anti-angiogenic and immunomodulatory activities, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-C4-Br is unique due to its specific bromination at the C4 position, which enhances its binding affinity to cereblon and improves its pharmacological profile. This modification aims to reduce the teratogenic effects while maintaining or enhancing therapeutic efficacy .

Properties

Molecular Formula

C17H17BrN2O4

Molecular Weight

393.2 g/mol

IUPAC Name

4-(4-bromobutyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H17BrN2O4/c18-9-2-1-4-10-5-3-6-11-14(10)17(24)20(16(11)23)12-7-8-13(21)19-15(12)22/h3,5-6,12H,1-2,4,7-9H2,(H,19,21,22)

InChI Key

ZMIZLENEVODRJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCBr

Origin of Product

United States

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